

1-Methyl-3-propylbenzene in Gasoline and Fuels: A Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-3-propylbenzene**

Cat. No.: **B093027**

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Introduction

1-Methyl-3-propylbenzene, also known as m-propyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.^{[1][2]} It consists of a benzene ring substituted with a methyl group and a propyl group at the 1 and 3 positions, respectively.^{[2][3]} This compound is a colorless liquid with a characteristic aromatic odor and is a naturally occurring component of crude oil and various petroleum products.^{[2][3]} In the context of fuels, **1-methyl-3-propylbenzene** is one of many aromatic hydrocarbons that are important constituents of gasoline. Aromatic compounds are intentionally manipulated during the refining process to increase the octane rating and enhance overall fuel performance.^[4] This technical guide provides an in-depth overview of **1-methyl-3-propylbenzene**, focusing on its properties, presence in fuels, analytical determination, and its role in fuel chemistry.

Chemical and Physical Properties

1-Methyl-3-propylbenzene is classified as a C₁₀ alkylbenzene. Its physical and chemical characteristics are essential for understanding its behavior in fuel mixtures and its environmental fate.

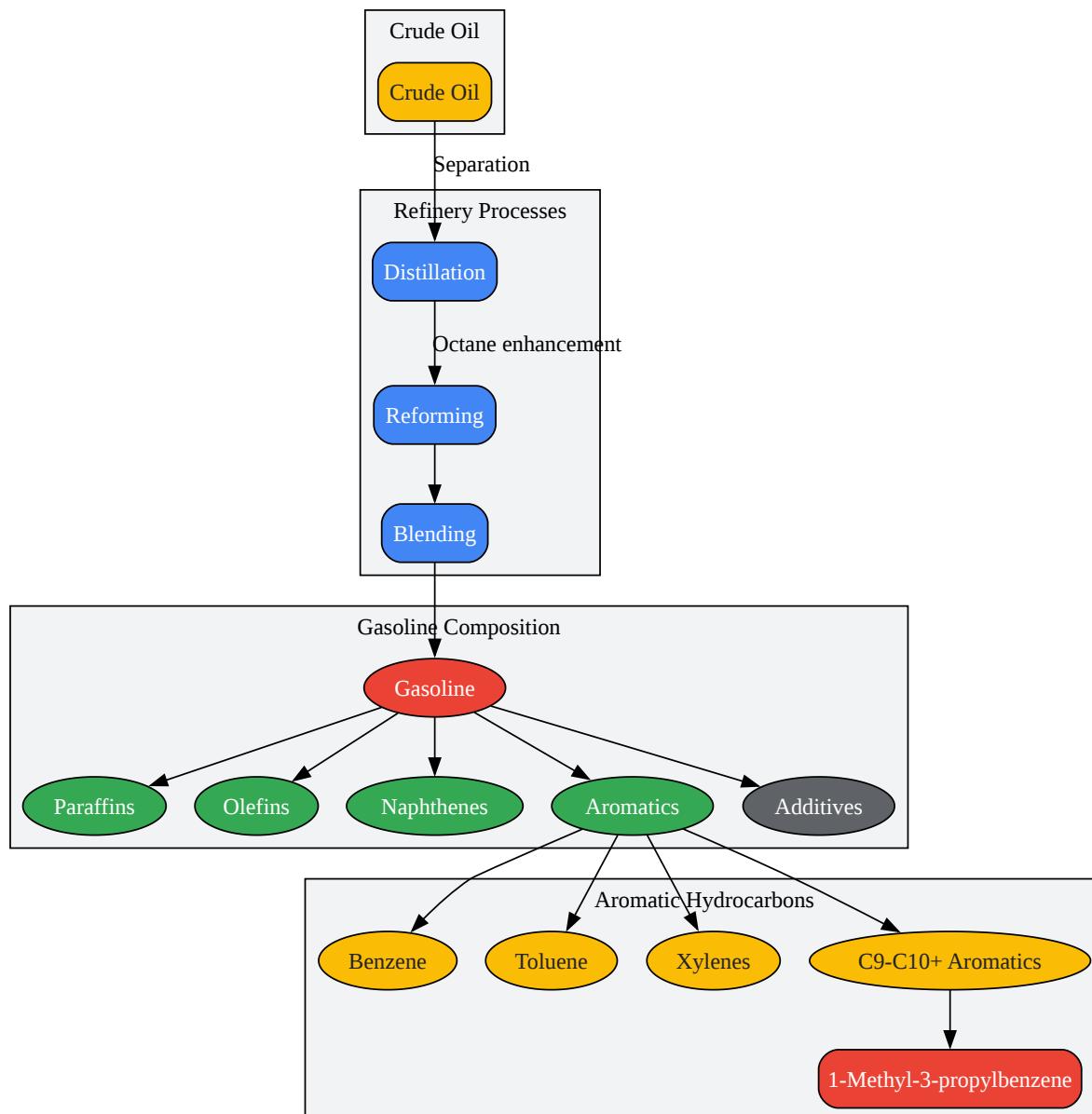
Property	Value	Source(s)
CAS Number	1074-43-7	[1] [2] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₄	[1] [5] [8]
Molecular Weight	134.22 g/mol	[1] [5] [8]
Synonyms	m-Propyltoluene, 3-Propyltoluene	[1] [7] [9]
Appearance	Colorless liquid	[3]
Density	0.865 g/cm ³	[6] [10]
Boiling Point	181°C	[6]
Melting Point	-83°C	[10]
Flash Point	68°C	[6]
Vapor Pressure	1.04 mmHg at 25°C	[6]
Solubility	Insoluble in water; soluble in organic solvents	[3]

Presence and Role in Fuels

1-Methyl-3-propylbenzene is a component of the aromatic fraction of gasoline and other fuels. The concentration of total aromatics in gasoline is regulated, with limits often set around 40-42% by weight or volume, while the known carcinogen benzene is restricted to lower levels, such as 1.0%.[\[4\]](#)[\[11\]](#)

Aromatics like **1-methyl-3-propylbenzene** play a crucial role as octane boosters.[\[4\]](#) While specific antiknock data for **1-methyl-3-propylbenzene** is not readily available, a 1956 study on its isomer, n-propylbenzene, rated its antiknock effectiveness below that of m-xylene but higher than isobutylbenzene and n-butylbenzene when blended with base fuels.[\[12\]](#) The presence of alkylbenzenes is also noted in synthetic fuels derived from the pyrolysis of waste plastics and tires.[\[2\]](#)

Fuel Type	Compound Name Listed	Concentration Range	Source(s)
Gasoline	1-Methyl-3-n-propylbenzene	0.08% to 0.56%	[2]
Crude Oil	1-Methyl-3-n-propylbenzene	Not specified	[2]

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Experimental Protocols for Analysis

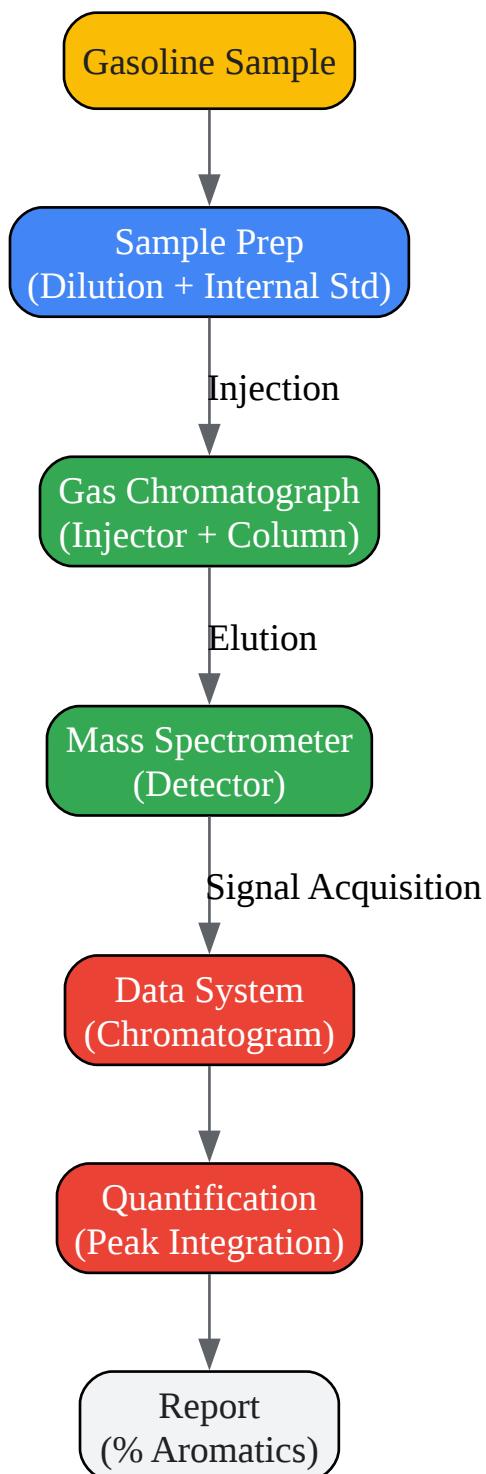
The accurate quantification of aromatic hydrocarbons in fuels is critical for regulatory compliance and quality control.[\[4\]](#) Standardized methods, primarily chromatographic, are employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Gasoline (Based on ASTM D5769)

This method is a standard for determining benzene, toluene, and total aromatics in finished gasoline.[\[4\]](#)[\[11\]](#)

- Objective: To separate and quantify aromatic compounds in gasoline.
- Principle: The gasoline sample, diluted with an internal standard, is injected into a gas chromatograph. The components are separated based on their boiling points and interaction with a capillary column. The mass spectrometer detector identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.
- Instrumentation:
 - Gas Chromatograph (GC) with a capillary column (e.g., a polar column).[\[11\]](#)
 - Mass Spectrometer (MS) detector.
 - Autosampler for precise injection.
- Methodology:
 - Sample Preparation: A known weight of the gasoline sample is diluted with a solvent and a precise amount of an internal standard (e.g., n-tridecane) is added.[\[11\]](#)
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.
 - Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The GC oven temperature is programmed to ramp up, allowing for the separation of hydrocarbons. Aromatic compounds are resolved from other hydrocarbon types.

- **Detection & Quantification:** As components elute from the column, they enter the MS detector. The detector is operated in full scan mode to acquire mass spectra for identification.^[4] The concentration of each aromatic compound is calculated by comparing its peak area to that of the internal standard.
- **Calibration:** The instrument is calibrated using certified reference materials containing known concentrations of the target aromatic compounds.



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2. High-Performance Liquid Chromatography (HPLC) for Diesel Fuel (Based on ASTM D6591)

This method is used to determine the content of mono-aromatic, di-aromatic, and polycyclic aromatic hydrocarbons in diesel fuels.[13]

- Objective: To separate aromatic hydrocarbons into classes based on their ring structure.
- Principle: The diesel sample is injected into an HPLC system. A polar stationary phase (e.g., an amino column) has a weak affinity for non-aromatic hydrocarbons but a strong affinity for aromatics.[13] This allows for the separation of aromatics from non-aromatics and further separation of aromatics based on the number of aromatic rings. A refractive index (RI) detector is used for quantification.[13]
- Instrumentation:
 - HPLC system with an isocratic pump.
 - Hypersil Gold Amino column (or similar).[13]
 - Refractive Index (RI) detector.[13]
- Methodology:
 - Sample Preparation: The diesel fuel sample is typically filtered but may not require dilution.
 - Injection: A precise volume of the sample is injected into the HPLC system.
 - Separation: A mobile phase (e.g., n-heptane) carries the sample through the amino column. Non-aromatic compounds elute first, followed by mono-aromatic, di-aromatic, and then tri-aromatic hydrocarbons in distinct bands.[13]
 - Detection: The RI detector measures the difference in the refractive index between the mobile phase and the sample components as they elute.
 - Quantification: The total aromatic content is calculated by summing the areas of the mono-, di-, and tri-aromatic hydrocarbon peaks.[13]

Safety and Environmental Information

The Safety Data Sheet (SDS) for **1-methyl-3-propylbenzene** provides critical safety information.

- Hazards: It is classified as toxic to aquatic life with long-lasting effects (H411).[1][6]
- Precautions: Users should avoid release to the environment (P273) and collect any spillage (P391).[6]
- Disposal: The substance and its container must be disposed of at an appropriate treatment and disposal facility in accordance with local, regional, and national regulations.[6]
- Transport: It is classified under UN Number 3295, Class 3, Packing Group III for transport.[5]

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